5-Nitro-2-(3-thienyl)pyridine
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Overview
Description
5-Nitro-2-(3-thienyl)pyridine is a heterocyclic compound that features both a pyridine and a thiophene ring The presence of a nitro group at the 5-position of the pyridine ring and a thienyl group at the 2-position makes this compound unique
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It’s worth noting that thiazole derivatives, which share a similar structure, have been found to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that 5-nitro-2-(3-thienyl)pyridine may have similar effects .
Biochemical Analysis
Biochemical Properties
Thiophene-based analogs, which include 5-Nitro-2-(3-thienyl)pyridine, have been studied extensively and are known to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can lead to a variety of biological effects, making these compounds of interest in medicinal chemistry .
Cellular Effects
It is known that thiophene derivatives can have a variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(3-thienyl)pyridine typically involves the nitration of 2-(3-thienyl)pyridine. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(3-thienyl)pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Oxidation: Hydrogen peroxide in acetic acid for oxidation of the thiophene ring.
Major Products Formed
Reduction: 5-Amino-2-(3-thienyl)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Scientific Research Applications
5-Nitro-2-(3-thienyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-(3-Thienyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2-(2-thienyl)pyridine: Similar structure but with the thienyl group at a different position, which can affect its reactivity and applications.
5-Nitro-2-(4-thienyl)pyridine: Another positional isomer with different chemical properties.
Uniqueness
5-Nitro-2-(3-thienyl)pyridine is unique due to the specific positioning of the nitro and thienyl groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-nitro-2-thiophen-3-ylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-11(13)8-1-2-9(10-5-8)7-3-4-14-6-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGDQOROSUNYHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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